2'-Deoxycytidine 5'-diphosphate sodium
Description
2’-Deoxycytidine-5’-diphosphate trisodium salt is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, where the ribose sugar is replaced by deoxyribose, and it contains two phosphate groups attached to the 5’ position of the sugar. This compound is essential in DNA synthesis and repair, making it a significant molecule in molecular biology and biochemistry .
Properties
CAS No. |
151151-32-5 |
|---|---|
Molecular Formula |
C9H12N3Na3O10P2 |
Molecular Weight |
453.12 g/mol |
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
SXMDNHAPEVRFNF-UHFFFAOYSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :
- Dissolve deoxycytidine in an appropriate amount of water to form a solution.
- Add trisodium phosphate to the deoxycytidine solution at room temperature.
- Allow the reaction to proceed for several hours.
- Filter the reaction mixture to obtain the product as a white crystalline powder.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-5’-diphosphate trisodium salt follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes to meet industrial standards .
Chemical Reactions Analysis
2’-Deoxycytidine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-Deoxycytidine-5’-triphosphate, which is a substrate for DNA polymerases.
Deamination: The compound can be deaminated to form deoxyuridine diphosphate, which is further converted to deoxythymidine diphosphate.
Hydrolysis: It can undergo hydrolysis to yield deoxycytidine and inorganic phosphate.
Common reagents used in these reactions include kinase enzymes for phosphorylation and deaminase enzymes for deamination. The major products formed from these reactions are 2’-Deoxycytidine-5’-triphosphate and deoxyuridine diphosphate .
Scientific Research Applications
2’-Deoxycytidine-5’-diphosphate trisodium salt has a wide range of applications in scientific research, including :
DNA Synthesis and Repair: It is used as a substrate in DNA polymerase-driven reactions, such as polymerase chain reaction (PCR) and DNA sequencing.
Biochemical Studies: The compound is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.
Molecular Biology: It serves as a component in various molecular biology techniques, including reverse transcription and amplification refractory mutation system (ARMS)-PCR.
Medical Research: It is involved in research related to genetic mutations and DNA repair mechanisms.
Mechanism of Action
2’-Deoxycytidine-5’-diphosphate trisodium salt exerts its effects primarily through its role as a substrate for enzymes involved in DNA synthesis and repair. The compound is phosphorylated to form 2’-Deoxycytidine-5’-triphosphate, which is then incorporated into DNA by DNA polymerases . It also acts as an allosteric regulator of deoxycytidylate deaminase, influencing the balance of nucleotide pools within the cell .
Comparison with Similar Compounds
2’-Deoxycytidine-5’-diphosphate trisodium salt can be compared with other nucleoside diphosphates and triphosphates, such as:
2’-Deoxycytidine-5’-triphosphate: Similar in structure but contains an additional phosphate group, making it a direct substrate for DNA polymerases.
2’-Deoxyuridine-5’-diphosphate: Formed through the deamination of 2’-Deoxycytidine-5’-diphosphate and is involved in thymidine synthesis.
2’-Deoxyadenosine-5’-diphosphate: Another nucleoside diphosphate involved in DNA synthesis but with adenine as the nucleobase.
The uniqueness of 2’-Deoxycytidine-5’-diphosphate trisodium salt lies in its specific role in DNA synthesis and repair, as well as its regulatory functions in nucleotide metabolism .
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